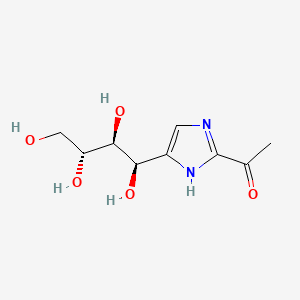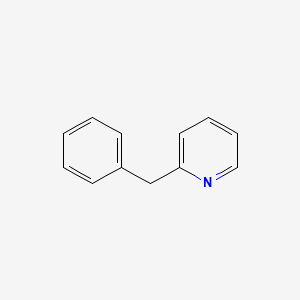
3-Azabicyclo(3.2.1)octane, 2,2,4-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo(3.2.1)octane, 2,2,4-trimethyl- is a bioactive chemical.
Scientific Research Applications
Hypotensive Activity
Derivatives of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane have been synthesized and some exhibited moderate hypotensive activity in rats. They were also studied for effects on heart rate, infiltration anesthesia, antiarrhythmic activity in mice, and antiacetylcholine activity in vitro (Ranise et al., 1983).
Synthesis of Bicyclic Compounds
The synthesis of carbocyclic and heterocyclic compounds in the series of bicyclo[2.2.1]-heptane, 6-oxabicyclo[3.2.1]octane, and 3-azabicyclo[3.3.1]-nonene has been achieved using 1,2,4-trimethyl-4-isopropenylcyclohexene in the presence of H2SO4 (Andreev et al., 1996).
Pesticidal Activity
N-Acyl derivatives of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane were synthesized as compounds with potential pesticidal activity. Their conformations and the dependence of amide rotamers on the substituents were studied using NMR spectroscopy (Sohár et al., 1985).
Pharmaceutical Applications
3-Azabicyclo[3.2.1]octane derivatives have been developed for potential treatment of diseases mediated by opioid receptors, including irritable bowel syndrome, drug addiction, depression, anxiety, schizophrenia, and eating disorders (Coe et al., 1983).
Sigma Ligands
Novel 3-azabicyclo[3.2.1]octanes without aromatic rings were synthesized as potent sigma ligands. Their simple structures make them suitable for identifying pharmacophores capable of binding strongly to sigma binding sites (Yamashita et al., 1997).
Synthesis of Azabicyclooctane Scaffold
Methods for the synthesis of azabicyclo[3.2.1]octanes have been developed, which are important for medicinal chemistry research. This includes synthesizing 4-substituted azabicyclo[3.2.1]octanes using bromination, Suzuki coupling, reduction, and deprotection (Armstrong & Bergmeier, 2017).
Free Energy Changes and Electron Loss Studies
Studies on compounds like 2-Chloro-1,3,3-trimethyl-2-azabicyclo[2.2.2]octane and 9-chloro-9-azabicyclo[3.3.l]nonane provide insights into the free energy changes for nitrogen inversion and electron loss, contributing to our understanding of the electronic properties of these compounds (Nelsen et al., 1983).
properties
CAS RN |
64048-85-7 |
|---|---|
Product Name |
3-Azabicyclo(3.2.1)octane, 2,2,4-trimethyl- |
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2,2,4-trimethyl-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H19N/c1-7-8-4-5-9(6-8)10(2,3)11-7/h7-9,11H,4-6H2,1-3H3 |
InChI Key |
DRKWSHLYQCUKKG-UHFFFAOYSA-N |
SMILES |
CC1C2CCC(C2)C(N1)(C)C |
Canonical SMILES |
CC1C2CCC(C2)C(N1)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3-Azabicyclo(3.2.1)octane, 2,2,4-trimethyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




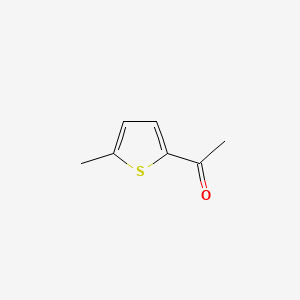
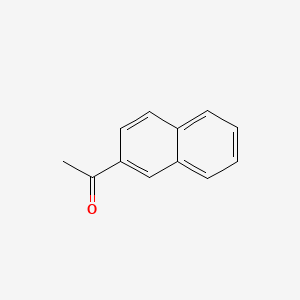
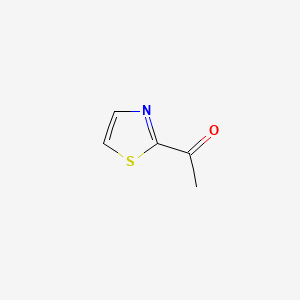
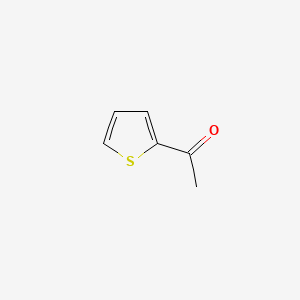
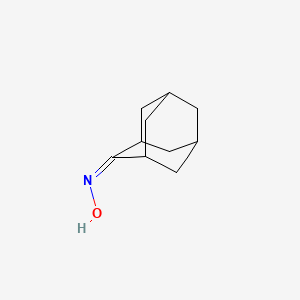



![Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1664048.png)

